molecular formula C20H20N2O3 B6498381 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 953205-50-0

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No. B6498381
CAS RN: 953205-50-0
M. Wt: 336.4 g/mol
InChI Key: VXVCWQZTZRHNAO-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with a 4-methoxyphenyl group and a phenylethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached phenyl groups. The methoxy group on the phenyl ring would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

In general, oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the phenyl and methoxy groups may influence the reactivity of the oxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazole ring and the methoxy group could impact its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. Studies could also be conducted to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-18-9-7-16(8-10-18)19-13-17(22-25-19)14-20(23)21-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVCWQZTZRHNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-phenethylacetamide

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